molecular formula C19H19NO4 B1198190 3'-Hydroxypapaverine CAS No. 18694-10-5

3'-Hydroxypapaverine

Cat. No.: B1198190
CAS No.: 18694-10-5
M. Wt: 325.4 g/mol
InChI Key: MTJSWIPYMFUEPW-UHFFFAOYSA-N
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Description

3’-Hydroxypapaverine is a derivative of papaverine, an isoquinoline alkaloid found in the opium poppy (Papaver somniferum). The compound has the chemical formula C19H19NO4 and a molecular weight of 325.36 g/mol . It is known for its pharmacological properties, particularly its role as a metabolite of papaverine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxypapaverine typically involves the hydroxylation of papaverine. One common method includes the use of 3,4-dihydropapaverine hydrochloride as a starting material. The process involves dissolving the compound in water, adjusting the pH to greater than 7, and then extracting the aqueous solution with an organic solvent like trimethylbenzene. A dehydrogenation reaction is then carried out at temperatures between 50-180°C using a suitable catalyst .

Industrial Production Methods

Industrial production methods for 3’-Hydroxypapaverine are similar to those used for papaverine and its derivatives. The process involves large-scale extraction and purification techniques, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxypapaverine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Hydroxypapaverine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Hydroxypapaverine involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscles and vasodilation. The compound also interacts with calcium channels, further contributing to its muscle relaxant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Hydroxypapaverine is unique due to its specific hydroxylation at the 3’ position, which imparts distinct pharmacological properties compared to its parent compound, papaverine. This modification enhances its solubility and potentially its bioavailability, making it a valuable compound for further pharmacological studies .

Properties

IUPAC Name

5-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJSWIPYMFUEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171955
Record name 3'-Hydroxypapaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palaudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18694-10-5
Record name Palaudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18694-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxypapaverine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Hydroxypapaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palaudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 176 °C
Record name Palaudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Hydroxypapaverine
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